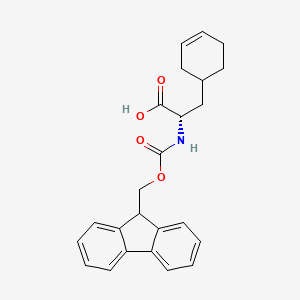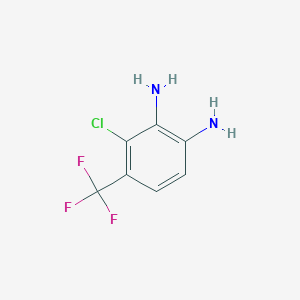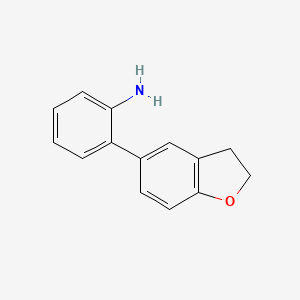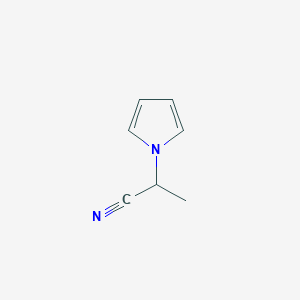
2-(1H-Pyrrol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrrol-1-yl)propanenitrile, also known as 3-(1H-Pyrrol-1-yl)propanenitrile, is an organic compound with the molecular formula C7H8N2. It is a colorless liquid or solid that is soluble in common organic solvents such as ethanol and chloroform. This compound is used as an intermediate in organic synthesis and can form complexes with metal ions, making it useful in catalytic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(1H-Pyrrol-1-yl)propanenitrile involves the reaction of ethylenediamine with cyanoacetic ester to form ethylene pyrrole, which is then further reacted to produce this compound . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Pyrrol-1-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrrole derivatives.
Applications De Recherche Scientifique
2-(1H-Pyrrol-1-yl)propanenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(1H-Pyrrol-1-yl)propanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic reactions. These interactions can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(1H-Pyrrol-1-yl)propanenitrile include:
2-(1H-Pyrazol-1-yl)pyridine: Known for its use in C-H functionalization reactions.
2-(1H-Pyrrol-1-yl)aniline: Used in oxidative cyclization reactions to form pyrroloquinoxalines.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: Utilized in early discovery research.
Uniqueness
What sets this compound apart is its versatility in forming complexes with metal ions and its wide range of applications in various fields of research and industry. Its ability to participate in multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H8N2 |
|---|---|
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
2-pyrrol-1-ylpropanenitrile |
InChI |
InChI=1S/C7H8N2/c1-7(6-8)9-4-2-3-5-9/h2-5,7H,1H3 |
Clé InChI |
GMILVEFNXFXKGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)N1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


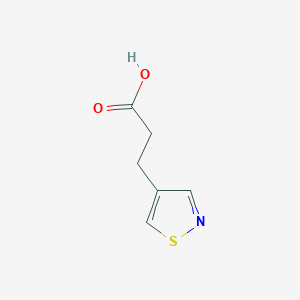

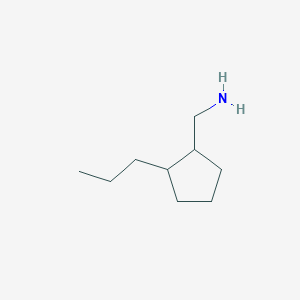


![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)

